Oral RBP4-Lowering Potency vs. Fenretinide in Mice
Phenylpyrrolidinone derivative 4 (as optimized lead 43b) demonstrates potent RBP4 reduction in mice at 0.3 mg/kg p.o., whereas fenretinide requires approximately 10–30 mg/kg p.o. to achieve comparable serum RBP4 suppression [1][2]. This represents an estimated ≥30-fold improvement in in vivo potency, directly attributed to the phenylpyrrolidine scaffold optimization [1].
| Evidence Dimension | In vivo RBP4-lowering potency (mouse, oral) |
|---|---|
| Target Compound Data | Significant and sustained RBP4 reduction at 0.3 mg/kg p.o. |
| Comparator Or Baseline | Fenretinide: effective doses reported at 10–30 mg/kg p.o. in murine models |
| Quantified Difference | ≥30-fold lower effective dose for phenylpyrrolidinone derivative 4 |
| Conditions | Oral gavage in C57BL/6 or ICR mice; RBP4 measured by ELISA |
Why This Matters
Lower efficacious dose reduces compound consumption, cost per experiment, and potential off-target effects in chronic dosing studies, making phenylpyrrolidinone derivative 4 the more economically and scientifically rational choice for RBP4-targeted research.
- [1] Nakamura S, Kamaura M, Akao Y, et al. Discovery of phenylpyrrolidine derivatives as a novel class of retinol binding protein 4 (RBP4) reducers. Bioorg Med Chem. 2022;54:116553. PMID: 34953340. View Source
- [2] Berni R, Formelli F. In vitro interaction of fenretinide with retinol-binding protein and its functional consequences. FEBS Lett. 1992;308(1):43–45. DOI: 10.1016/0014-5793(92)81046-O. View Source
